molecular formula C7H12N4O2 B1489213 2-Azido-1-(3-hydroxypiperidin-1-yl)ethan-1-one CAS No. 2097996-33-1

2-Azido-1-(3-hydroxypiperidin-1-yl)ethan-1-one

Cat. No. B1489213
CAS RN: 2097996-33-1
M. Wt: 184.2 g/mol
InChI Key: DKPCDAHGEOJTIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azido-1-(3-hydroxypiperidin-1-yl)ethan-1-one, also known as 3-azido-3-hydroxypiperidine, is an important organic compound used in a variety of scientific research applications. It is a white solid at room temperature and is highly soluble in water. This compound has been used in the synthesis of various pharmaceuticals, biochemicals, and other compounds. The purpose of

Scientific Research Applications

Synthesis and Structural Characterization

  • Compounds with azido groups, including azide-bridged Co(2+) compounds, have been synthesized using flexible coligands, demonstrating the versatility of azides in constructing complex structures with specific magnetic properties (Li et al., 2008). These structures are characterized by their unique 1D chains and 2D layers, indicating the potential of azido compounds in materials science.
  • Novel synthetic routes have been explored for the alkylazidation of alkenes using sodium azide, leading to azido-containing 1,4-dihydropyridines. This process underscores the utility of azides in the functionalization of molecules, enhancing their value for further chemical transformations (Yang et al., 2020).

Applications in Organic Synthesis

  • The application of azides in the synthesis of β-azido α-oxyaminated aldehydes has been demonstrated, further processed into β-amino α-hydroxy esters, showcasing the role of azides in the enantioselective synthesis of complex organic molecules (Shyam & Jang, 2014).
  • Azides have been employed in cyclization reactions to generate novel organic compounds, such as 2-aminobenzofuran-3(2H)-one derivatives, demonstrating the capacity of azides to participate in reactions leading to heterocyclic compounds (Meng et al., 2011).

Materials Science and Catalysis

  • Azido compounds have been utilized in the development of cadmium(II) Schiff base complexes for corrosion inhibition on mild steel, illustrating the practical applications of azides beyond the realm of organic synthesis (Das et al., 2017). This work highlights the interdisciplinary applications of azide chemistry in materials science and engineering.

properties

IUPAC Name

2-azido-1-(3-hydroxypiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2/c8-10-9-4-7(13)11-3-1-2-6(12)5-11/h6,12H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPCDAHGEOJTIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azido-1-(3-hydroxypiperidin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Azido-1-(3-hydroxypiperidin-1-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-Azido-1-(3-hydroxypiperidin-1-yl)ethan-1-one
Reactant of Route 3
Reactant of Route 3
2-Azido-1-(3-hydroxypiperidin-1-yl)ethan-1-one
Reactant of Route 4
Reactant of Route 4
2-Azido-1-(3-hydroxypiperidin-1-yl)ethan-1-one
Reactant of Route 5
Reactant of Route 5
2-Azido-1-(3-hydroxypiperidin-1-yl)ethan-1-one
Reactant of Route 6
Reactant of Route 6
2-Azido-1-(3-hydroxypiperidin-1-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.